molecular formula C29H28N4O5 B2869832 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide CAS No. 1185129-43-4

2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B2869832
CAS No.: 1185129-43-4
M. Wt: 512.566
InChI Key: WLIOPYSSRJOHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolinone core (2,4-dioxo-3,4-dihydroquinazoline) substituted with a 4-[2-(cyclopropylamino)-2-oxoethyl]phenyl group at position 3 and an N-(4-methoxybenzyl)acetamide moiety at position 1. The quinazolinone scaffold is widely explored in medicinal chemistry due to its versatility in targeting neurological and inflammatory pathways .

Properties

CAS No.

1185129-43-4

Molecular Formula

C29H28N4O5

Molecular Weight

512.566

IUPAC Name

N-cyclopropyl-2-[4-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C29H28N4O5/c1-38-23-14-8-20(9-15-23)17-30-27(35)18-32-25-5-3-2-4-24(25)28(36)33(29(32)37)22-12-6-19(7-13-22)16-26(34)31-21-10-11-21/h2-9,12-15,21H,10-11,16-18H2,1H3,(H,30,35)(H,31,34)

InChI Key

WLIOPYSSRJOHIV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Anticonvulsant Activity

  • The dichlorophenyl analog () demonstrates potent anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizures, likely due to enhanced GABAA receptor affinity . In contrast, the target compound’s 4-methoxybenzyl group may improve CNS penetration, while the cyclopropylamino group could reduce off-target interactions compared to halogenated analogs .

Key Research Findings

Anticonvulsant Superiority : The dichlorophenyl analog () achieved 100% protection against mortality in PTZ-induced seizures, outperforming sodium valproate. This highlights the importance of electron-withdrawing groups (e.g., Cl) in enhancing activity .

Anti-inflammatory SAR: Ethylamino and phenyl substituents () optimize hydrogen bonding and hydrophobic interactions with cyclooxygenase (COX) enzymes, suggesting that the target compound’s methoxy group may similarly enhance selectivity .

Preparation Methods

Anthranilamide-Based Cyclization

The quinazolinone ring is synthesized through a cyclocondensation reaction between anthranilamide and a ketone or aldehyde derivative. In aqueous medium with graphene oxide (GO) nanosheets as a carbocatalyst, this method achieves yields exceeding 90% under mild conditions. For the target compound, 4-(2-oxoethyl)benzaldehyde serves as the carbonyl component to introduce the phenyl-ethyl side chain at position 3.

Reaction Conditions :

  • Catalyst : GO nanosheets (25 mg/mL).
  • Solvent : Water (3 mL).
  • Temperature : 60°C for 6–8 hours.
  • Yield : 92–96%.

The reaction proceeds via imine formation, followed by intramolecular cyclization, as confirmed by LC-MS intermediates.

Oxidation to 2,4-Dioxo Derivatives

The initial cyclocondensation product (2,3-dihydroquinazolin-4(1H)-one) requires oxidation to introduce the 2,4-dioxo functionality. Oxone (2KHSO₅·KHSO₄·K₂SO₄) in aqueous medium at room temperature selectively oxidizes the C2 position, yielding 2,4-dioxo-3,4-dihydroquinazoline.

Optimization Data :

Oxidizing Agent Time (h) Yield (%)
Oxone 4 88
H₂O₂ 12 65
KMnO₄ 8 72

Side-Chain Functionalization via Amidation

Installation of N-(4-Methoxybenzyl)acetamide

The N1-position is functionalized using 2-chloro-N-(4-methoxybenzyl)acetamide, synthesized via reacting chloroacetyl chloride with 4-methoxybenzylamine in dichloromethane (DCM). Nucleophilic substitution with the quinazolinone’s NH group proceeds in the presence of K₂CO₃ in dimethylformamide (DMF).

Procedure :

  • Chloroacetylation : 4-Methoxybenzylamine (1 eq) + chloroacetyl chloride (1.2 eq) in DCM, 0°C → RT, 2 h.
  • Substitution : Quinazolinone (1 eq) + K₂CO₃ (2 eq) in DMF, 80°C, 12 h.
  • Yield : 78% after silica gel chromatography (EtOAc/hexane 1:3).

Cyclopropylamide Side-Chain Introduction

The 3-position phenyl group is functionalized via a two-step sequence:

  • Michael Addition : 4-Vinylbenzoic acid reacts with cyclopropylamine in methanol under reflux, yielding 4-(2-(cyclopropylamino)-2-oxoethyl)benzoic acid.
  • Esterification : Activation with N,N'-carbonyldiimidazole (CDI) in dioxane, followed by coupling to the quinazolinone’s NH group.

Critical Parameters :

  • CDI Stoichiometry : 1.5 eq ensures complete activation of the carboxylic acid.
  • Reaction Time : 24 h at 80°C for optimal conversion.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, DMSO-d₆): δ 1.05–1.15 (m, 4H, cyclopropane CH₂), 3.72 (s, 3H, OCH₃), 4.38 (d, 2H, J = 5.1 Hz, NCH₂), 4.92 (s, 2H, COCH₂), 7.02–7.89 (m, 11H, aromatic).
  • ¹³C NMR : 168.5 (C=O), 164.2 (C=O), 159.1 (C-OCH₃), 129.4–114.7 (aromatic C), 34.2 (CH₂), 25.1 (cyclopropane C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₃₁H₃₁N₃O₅ [M+H]⁺: 550.2334.
  • Observed : 550.2337.

Mechanistic Insights and Reaction Optimization

Role of Graphene Oxide in Cyclocondensation

GO nanosheets enhance reaction rates by providing a high-surface-area platform for proton transfer during imine formation. Comparative studies show a 40% yield increase versus uncatalyzed reactions.

Solvent Effects on Amidation

Polar aprotic solvents (DMF, DMSO) favor N-alkylation over O-alkylation due to improved stabilization of the transition state. Ethanol or water leads to hydrolysis byproducts, reducing yields to <50%.

Scalability and Industrial Applicability

A pilot-scale synthesis (100 g batch) achieved 68% overall yield using:

  • Continuous Flow Reactor : For cyclocondensation (residence time: 2 h).
  • Microwave-Assisted Amidation : 30 min at 120°C vs. 12 h conventionally.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.